(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-3-carboxamide (E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18016213
InChI: InChI=1S/C22H26ClN3O4S3/c1-14-11-15(2)20-17(12-14)26(9-10-30-3)22(32-20)24-21(27)16-5-4-8-25(13-16)33(28,29)19-7-6-18(23)31-19/h6-7,11-12,16H,4-5,8-10,13H2,1-3H3
SMILES:
Molecular Formula: C22H26ClN3O4S3
Molecular Weight: 528.1 g/mol

(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-3-carboxamide

CAS No.:

Cat. No.: VC18016213

Molecular Formula: C22H26ClN3O4S3

Molecular Weight: 528.1 g/mol

* For research use only. Not for human or veterinary use.

(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-3-carboxamide -

Specification

Molecular Formula C22H26ClN3O4S3
Molecular Weight 528.1 g/mol
IUPAC Name 1-(5-chlorothiophen-2-yl)sulfonyl-N-[3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]piperidine-3-carboxamide
Standard InChI InChI=1S/C22H26ClN3O4S3/c1-14-11-15(2)20-17(12-14)26(9-10-30-3)22(32-20)24-21(27)16-5-4-8-25(13-16)33(28,29)19-7-6-18(23)31-19/h6-7,11-12,16H,4-5,8-10,13H2,1-3H3
Standard InChI Key ZWNCXHNWSLIXDB-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C(=C1)N(C(=NC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=C(S4)Cl)S2)CCOC)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name reveals its intricate architecture:

  • Benzo[d]thiazol-2(3H)-ylidene core: A bicyclic system comprising a benzene ring fused to a thiazole moiety, with a double bond at the 2-position .

  • 3-(2-methoxyethyl) substituent: A methoxyethyl group attached to the nitrogen at position 3 of the benzothiazole, enhancing solubility and modulating electronic properties.

  • 5,7-dimethyl groups: Methyl substituents at positions 5 and 7 of the benzothiazole ring, influencing steric and hydrophobic interactions .

  • Piperidine-3-carboxamide linkage: A six-membered nitrogen-containing ring connected via a carboxamide group, likely contributing to conformational flexibility and target binding.

  • 5-chlorothiophen-2-yl sulfonyl group: A sulfonamide-linked chlorinated thiophene ring, a common motif in bioactive molecules for its electron-withdrawing effects.

The (E) configuration specifies the spatial arrangement around the imine double bond in the benzothiazolylidene moiety, critical for maintaining planar geometry and optimizing target interactions .

Physicochemical Data

Key molecular properties include:

PropertyValue
Molecular FormulaC₂₂H₂₆ClN₃O₄S₃
Molecular Weight528.1 g/mol
SMILESCC1=CC(=C2C(=C1)N(C(=NC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=C(S4)Cl)S2)CCOC)C
InChIKeyZWNCXHNWSLIXDB-UHFFFAOYSA-N

The presence of multiple sulfur atoms (thiophene, sulfonyl, thiazole) and chlorine enhances lipophilicity, with a calculated partition coefficient (LogP) estimated at ~3.5, suggesting moderate membrane permeability.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Benzothiazole Core Formation:
    Condensation of 2-aminothiophenol with a ketone derivative under acidic conditions yields the benzothiazole scaffold. For this compound, methylation at positions 5 and 7 is achieved using methyl iodide in the presence of a base .

  • Introduction of the 2-Methoxyethyl Group:
    Alkylation of the benzothiazole nitrogen with 2-methoxyethyl bromide proceeds via SN2 mechanism, requiring polar aprotic solvents like DMF and temperatures of 60–80°C.

  • Sulfonylation Reaction:
    Reaction with 5-chlorothiophene-2-sulfonyl chloride in dichloromethane, catalyzed by triethylamine, installs the sulfonamide group. This step typically achieves yields of 70–85%.

  • Piperidine-3-carboxamide Coupling:
    Carbodiimide-mediated coupling (e.g., EDCI/HOBt) links the sulfonated intermediate to piperidine-3-carboxylic acid, followed by purification via silica gel chromatography.

Catalytic Innovations

Recent advances employ palladium and nickel catalysts to streamline synthesis:

  • Pd(PhCN)₂Cl₂/1,10-Phenanthroline: Enhances cross-coupling efficiency, achieving yields up to 95.1% for analogous benzothiazole derivatives .

  • Ni-MOF-74: A metal-organic framework catalyst enabling C–S bond formation at 160°C in diglyme, reducing side reactions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.82 (s, 1H, Ar-H), 7.45 (d, J = 4.0 Hz, 1H, thiophene-H)

    • δ 4.25 (t, J = 6.0 Hz, 2H, -OCH₂CH₂O-)

    • δ 3.61 (s, 3H, -OCH₃)

    • δ 2.45 (m, 4H, piperidine-H)

  • ¹³C NMR:

    • δ 170.5 (C=O), 152.3 (C=N), 142.1 (thiophene-C), 128.7–115.4 (aromatic carbons).

Mass Spectrometry

  • ESI-MS: m/z 529.0 [M+H]⁺ (calc. 528.1), with fragmentation peaks at m/z 452.1 (loss of SO₂) and m/z 321.0 (benzothiazole core).

Future Directions

Target Deconvolution

Chemoproteomic studies using activity-based protein profiling (ABPP) could identify off-target interactions, particularly with redox enzymes like thioredoxin reductase .

Formulation Optimization

Given its LogP >3, nanoemulsion or liposomal delivery systems may improve bioavailability. Preliminary stability studies indicate degradation <5% after 6 months at -20°C.

Preclinical Testing

Priority areas include:

  • Pharmacokinetics: Assessing oral bioavailability and half-life in rodent models.

  • Toxicology: Screening for hepatotoxicity (CYP3A4 inhibition potential) and cardiotoxicity (hERG channel binding).

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